molecular formula C14H15BrO3 B1323815 trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-62-0

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323815
M. Wt: 311.17 g/mol
InChI Key: MPWKHQPBFZKBHK-CMPLNLGQSA-N
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Description

“trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H15BrO3 . It is also known by its synonyms and has a molecular weight of 311.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring attached to a carboxylic acid group and a 4-bromophenyl-2-oxoethyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (311.17) and molecular formula (C14H15BrO3) . Other properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Conformational Analysis and Stereochemistry

Research involving compounds similar to "trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid" often focuses on conformational analysis and stereochemistry. For example, studies on 1-amino-2-phenylcyclopentane-1-carboxylic acid, a conformationally restricted analogue of phenylalanine, utilize DFT calculations to investigate intrinsic conformational preferences, highlighting the importance of cis and trans stereoisomers in determining molecular behavior and interactions in both gas phase and solution (Casanovas et al., 2008).

Synthetic Methodologies

The synthesis of cyclopentane and related cyclic compounds often involves sophisticated methodologies for achieving desired structural features. For instance, studies have developed high-performance liquid chromatographic methods for the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid, demonstrating the challenges and solutions in isolating specific stereoisomers for further study or application (Péter & Fülöp, 1995).

Catalysis and Cross-Coupling Reactions

Compounds featuring cyclopentane structures are also of interest in catalysis. For example, palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids shows the remarkable influence of the ligand's nature, with certain cyclopentane-based systems achieving high turnover numbers, underscoring their potential in facilitating efficient synthetic reactions (Feuerstein et al., 2001).

Pharmacological Applications

While excluding direct drug use and dosage information, it's notable that structural analogues of cyclopentane carboxylic acids have been explored for their inhibitory activity against various enzymes. For instance, hydroxamic derivatives of cyclohexane series have been synthesized and evaluated for their angiotensin converting enzyme inhibitory activity, highlighting the potential of cyclopentane derivatives in developing novel ACE inhibitors (Turbanti et al., 1993).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

(1R,2S)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWKHQPBFZKBHK-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

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